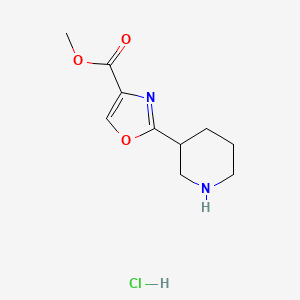
Methyl 2-(3-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Übersicht
Beschreibung
Methyl 2-(3-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O3 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(3-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C10H15ClN2O3
- Molecular Weight : Approximately 232.7 g/mol
- CAS Number : 2203070-56-6
The compound features a piperidine ring connected to an oxazole moiety, which is characteristic of many biologically active compounds. Its structure suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Specifically, it has been tested against several cancer cell lines, demonstrating cytotoxic effects and potential as an anticancer agent.
Research Findings
-
Cytotoxicity Studies :
- The compound showed promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).
- IC50 values were reported in the low micromolar range, indicating effective cytotoxicity against these cell lines.
-
Mechanism of Action :
- Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, leading to increased caspase-3/7 activity. This suggests that the compound may trigger programmed cell death pathways in affected cells .
- Western blot analysis indicated an increase in p53 expression levels, further supporting its role in apoptosis induction .
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-piperidinyl)-1,3-oxazole-4-carboxylate | Similar oxazole and piperidine structure | Different substitution pattern on piperidine |
| Methyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | Contains fluorophenyl group | Potentially different biological activity due to fluorine substitution |
| Methyl 2-(3-pyridyl)-1,3-oxazole-4-carboxylate | Pyridine ring instead of piperidine | May exhibit different pharmacological profiles |
This table illustrates how variations in substituents and ring structures can influence the biological activity and properties of similar compounds.
Case Studies and Experimental Data
In a pivotal study examining the anticancer potential of this compound:
- Study Design : The compound was administered to various human cancer cell lines to evaluate its cytotoxic effects.
- Results : The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.
Example Data from Studies
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15.63 | 60 |
| U-937 | 12.34 | 55 |
| A549 (lung cancer) | 18.45 | 50 |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Eigenschaften
IUPAC Name |
methyl 2-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-9(12-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSCEJUPJXBTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















